Cas no 1018151-08-0 (ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)

Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative with a well-defined heterocyclic structure, offering utility as a versatile intermediate in organic synthesis and medicinal chemistry. Its fused bicyclic core provides a rigid scaffold, facilitating selective functionalization for the development of pharmacologically active compounds. The ethyl ester group enhances solubility in organic solvents, simplifying further derivatization. The phenyl and alkyl substituents contribute to steric and electronic modulation, making it valuable for structure-activity relationship studies. This compound is particularly relevant in the synthesis of potential kinase inhibitors or heterocyclic analogs due to its balanced lipophilicity and structural diversity. High purity and stability under standard conditions ensure reliable performance in research applications.
ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylate structure
1018151-08-0 structure
Product name:ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylate
CAS No:1018151-08-0
MF:C18H19N3O2
MW:309.362364053726
MDL:MFCD10001658
CID:4676165
PubChem ID:25248781

ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
    • STK353518
    • SBB026596
    • ethyl 6-ethyl-3-methyl-1-phenylpyrazolo[5,4-b]pyridine-4-carboxylate
    • ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylate
    • MDL: MFCD10001658
    • Inchi: 1S/C18H19N3O2/c1-4-13-11-15(18(22)23-5-2)16-12(3)20-21(17(16)19-13)14-9-7-6-8-10-14/h6-11H,4-5H2,1-3H3
    • InChI Key: JVBCTUSBBXFWBF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=C(CC)N=C2C=1C(C)=NN2C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 411
  • Topological Polar Surface Area: 57

ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-232045-5.0g
ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0 95%
5.0g
$1364.0 2024-06-20
Enamine
EN300-232045-2.5g
ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0 95%
2.5g
$923.0 2024-06-20
Chemenu
CM272286-5g
Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0 97%
5g
$703 2023-02-19
Chemenu
CM272286-5g
Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0 97%
5g
$664 2021-08-18
Enamine
EN300-232045-0.5g
ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0 95%
0.5g
$353.0 2024-06-20
Enamine
EN300-232045-10g
ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0
10g
$2024.0 2023-09-15
Enamine
EN300-232045-0.25g
ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0 95%
0.25g
$188.0 2024-06-20
Enamine
EN300-232045-0.1g
ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0 95%
0.1g
$132.0 2024-06-20
Chemenu
CM272286-10g
Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0 97%
10g
$1117 2021-08-18
Enamine
EN300-232045-0.05g
ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
1018151-08-0 95%
0.05g
$88.0 2024-06-20

Additional information on ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylate

Ethyl 6-Ethyl-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate: A Comprehensive Overview

Ethyl 6-Ethyl-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate, identified by the CAS number 1018151-08-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazolopyridines, which are known for their unique structural properties and versatile reactivity. The pyrazolo[3,4-b]pyridine core of this molecule is a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring. This structure imparts the compound with aromatic stability and electronic properties that make it an attractive candidate for research and development in fields such as drug discovery and materials science.

The ethyl group attached to the carboxylate moiety of this compound plays a crucial role in modulating its physical and chemical properties. The presence of the phenyl group further enhances the molecule's aromaticity and contributes to its potential as a ligand in coordination chemistry or as a building block in supramolecular assembly. Recent studies have highlighted the importance of such heterocyclic compounds in designing novel materials with tailored electronic properties. For instance, researchers have explored the use of pyrazolopyridines in constructing advanced organic semiconductors for applications in flexible electronics and optoelectronic devices.

One of the most promising areas of research involving Ethyl 6-Ethyl-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate is its application in medicinal chemistry. The compound's structure suggests potential bioactivity due to its ability to interact with biological targets such as enzymes or receptors. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets, paving the way for its evaluation as a lead compound in drug discovery programs. Additionally, the methyl and ethyl substituents on the molecule may influence its pharmacokinetic properties, making it a candidate for further optimization in preclinical studies.

The synthesis of Ethyl 6-Ethyl-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate involves a series of carefully designed organic reactions. Typically, this includes the formation of the pyrazolopyridine core through cyclization reactions followed by functionalization to introduce substituents such as the ethyl and methyl groups. The choice of synthetic methodology is critical to ensure high yields and purity, which are essential for subsequent applications. Researchers have also explored green chemistry approaches to synthesize this compound, emphasizing sustainability and environmental responsibility.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Ethyl 6-Ethyl-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate. These methods provide detailed insights into the molecular architecture and help validate theoretical predictions about its reactivity and stability. Furthermore, X-ray crystallography has been used to determine the three-dimensional arrangement of atoms in this compound, offering valuable information for understanding its physical properties.

In conclusion, Ethyl 6-Ethyl-3-Methyl

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